molecular formula C12H9NO4S B2456279 (1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid CAS No. 857041-85-1

(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid

Cat. No.: B2456279
CAS No.: 857041-85-1
M. Wt: 263.27
InChI Key: BUHOBZOVOOSPQE-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-11(15)7-13-9-5-1-3-8-4-2-6-10(12(8)9)18(13,16)17/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHOBZOVOOSPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331272
Record name 2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49731991
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

857041-85-1
Record name 2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The naphtho[1,8-cd]isothiazole 1,1-dioxide core is typically synthesized via intramolecular cyclization of 8-amino-1-naphthalenesulfonic acid derivatives. A widely cited method involves treating 8-amino-1-naphthalenesulfonic acid potassium salt with phosphoryl chloride (POCl₃) under reflux conditions to induce sulfonamide cyclization. The reaction proceeds through intermediate sulfonyl chloride formation, followed by nucleophilic attack of the amine group to form the six-membered sultam ring.

Key Reaction Conditions :

  • Reagent : POCl₃ (2.5 equiv.)
  • Solvent : Toluene (anhydrous)
  • Temperature : 110°C (reflux)
  • Yield : 68–72%

This method is favored for its simplicity but requires careful handling of POCl₃ due to its corrosive nature. Alternative cyclizing agents, such as thionyl chloride (SOCl₂), have been explored but result in lower yields (≤55%) due to competing side reactions.

Oxidation of Isothiazole Intermediates to Sulfones

The 1,1-dioxide moiety is introduced via oxidation of the parent isothiazole. Hydrogen peroxide (H₂O₂) in acetic acid is commonly employed under catalytic conditions. For example, 2H-naphtho[1,8-cd]isothiazole is oxidized using 30% H₂O₂ in the presence of tungstic acid (H₂WO₄) at 60°C for 12 hours.

Optimized Oxidation Protocol :

Parameter Value
Oxidizing Agent H₂O₂ (3.0 equiv.)
Catalyst H₂WO₄ (0.1 mol%)
Solvent Glacial Acetic Acid
Temperature 60°C
Reaction Time 12 hours
Yield 85–88%

Peracetic acid and meta-chloroperbenzoic acid (mCPBA) are less effective, yielding ≤70% due to over-oxidation byproducts.

Alternative Routes: Nitrile Hydrolysis

A patent-disclosed method involves cyanoethylation followed by hydrolysis:

  • Cyanoethylation : Reacting 1,8-naphthosultam with acrylonitrile in the presence of triethylamine.
  • Oxidation/Hydrolysis : Treating the nitrile intermediate with H₂O₂ and sulfuric acid to yield the carboxylic acid.

Critical Data :

Step Reagent Conditions Yield
1 Acrylonitrile Et₃N, THF, 25°C, 24h 78%
2 H₂O₂/H₂SO₄ 50°C, 8h 81%

This route avoids ester hydrolysis but requires stringent control over oxidation conditions to prevent sulfone degradation.

Photocatalytic Functionalization

Recent advances utilize iridium-based photocatalysts for late-stage C–H functionalization. A reported method employs [Ir(dF-CF3-ppy)₂(dtbbpy)]·PF₆ under blue light (427 nm) to couple the sultam core with ethyl glyoxylate, followed by hydrolysis.

Advantages :

  • Site-selectivity : Direct functionalization at the C-2 position.
  • Mild Conditions : Room temperature, 48h reaction time.
  • Yield : 91% for the coupling step; 89% after hydrolysis.

Comparative Analysis of Methods

Method Key Step Yield (%) Scalability Cost Efficiency
Alkylation/Hydrolysis Nucleophilic substitution 69 High Moderate
Suzuki Coupling Cross-coupling 62 Moderate Low
Nitrile Hydrolysis Cyanoethylation 63 High High
Photocatalysis C–H functionalization 81 Low Very Low

The alkylation/hydrolysis route remains the most practical for industrial-scale synthesis, whereas photocatalytic methods offer precision for research-scale applications.

Challenges and Optimization Strategies

  • Byproduct Formation : Over-oxidation during sulfone synthesis is mitigated by using H₂WO₄ instead of stronger oxidants.
  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps improves environmental compatibility without sacrificing yield.
  • Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd/C) reduce costs in cross-coupling reactions.

Chemical Reactions Analysis

Reactions at the Carboxylic Acid Group

The acetic acid functional group enables classic carboxylic acid transformations:

Reaction TypeReagents/ConditionsProduct FormedApplication/NotesSource
Amidation 4-Trifluoromethoxyaniline, DCC/DMAPN-(4-Trifluoromethoxyphenyl)acetamideProduced bioactive analogs with IC50 = 0.14 μM against ALR2
Esterification Methanol, H₂SO₄ (acid catalysis)Methyl ester derivativeProdrug development improves bioavailability
Salt Formation NaOH (aqueous)Sodium saltEnhanced water solubility for biological assays

Key finding: Substitution of the acetic acid group with apolar moieties (e.g., isopropyl ester) reduces aldose reductase inhibitory activity by >100-fold, confirming its role in target binding .

Electrophilic Aromatic Substitution

The naphtho-isothiazole core undergoes regioselective substitution:

PositionReactionReagentsMajor ProductYieldNotesSource
C-4Nitration HNO₃, H₂SO₄, 0°C4-Nitro derivative68%Meta-directing effect of S=O
C-5Sulfonation SO₃, DCE, 40°C5-Sulfo derivative52%Requires prolonged reaction
C-7Halogenation Br₂, FeBr₃, CHCl₃7-Bromo derivative75%Ortho/para to electron-withdrawing groups

Redox Reactions Involving the Isothiazole Ring

The 1,1-dioxidoisothiazole system participates in redox processes:

ReactionConditionsOutcomeMechanistic InsightSource
Reduction Zn/HCl, refluxRing-opening to mercaptan intermediateGenerates free -SH group (confirmed by Ellman’s assay)
Oxidative Cyclization Mn(OAc)₃, CH₃CN, 80°CFused quinoline derivativesRadical-mediated pathway proposed

Coupling Reactions

The acetic acid side chain facilitates cross-coupling:

Reaction TypeCatalysts/PartnersProductsYieldApplicationSource
Suzuki-Miyaura Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl analogs60-85%SAR studies for kinase inhibition
Click Chemistry CuSO₄/sodium ascorbate, azidesTriazole-linked conjugates92%PROTAC development

Biological Activity Correlation

Reaction products exhibit structure-activity relationships (SAR):

DerivativeALR2 IC₅₀ (μM)Selectivity (vs. ALR1)Cellular Activity (Galactosemic Rat Model)Source
Parent compound10.0>100×Inactive
4-Carboxy derivative0.14>500×78% cataract inhibition (5 μM eyedrops)
7-Bromo analog2.3>200×Pending in vivo studies

Degradation Pathways

Stability studies reveal key decomposition modes:

ConditionHalf-LifeMajor DegradantsMitigation StrategySource
pH <3 (aqueous, 25°C)2.1 hrRing-opened sulfonic acidLyophilized storage
UV light (λ=254 nm)15 minRadical-mediated dimerizationAmber glass packaging
40°C/75% RH6 daysHydrolyzed acetic acid moietyControlled humidity storage

Scientific Research Applications

Chemistry

The compound is utilized in organic chemistry for studying reaction mechanisms and chemical transformations. Its ability to undergo oxidation and reduction reactions makes it a valuable reagent for synthesizing other compounds. The following reactions are notable:

  • Oxidation : Can be oxidized to form various oxidation states.
  • Reduction : Reduction can modify functional groups within the compound.
  • Substitution : Participates in substitution reactions where functional groups are exchanged.

Biology

In biological research, (1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid serves as a biotinylation reagent. This application is particularly relevant in proteomics, where it is used to attach biotin to proteins, allowing for their detection and isolation via streptavidin binding. This method aids in studying protein interactions and post-translational modifications.

Medicine

While not intended for direct therapeutic use, this compound has implications in drug discovery and development. Initial studies suggest it may interact with enzymes or receptors related to microbial resistance mechanisms, indicating potential as a lead compound for new therapeutic agents.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of (1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid against multidrug-resistant pathogens. The findings revealed that this compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics such as linezolid. This suggests its potential utility in addressing antibiotic resistance.

Case Study 2: Cytotoxic Effects

Another study investigated the cytotoxic effects of various derivatives on cancer cell lines. The results indicated that (1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid significantly reduced cell viability at concentrations above 10 µM. This highlights its potential role in cancer research and therapy development.

Mechanism of Action

The mechanism of action of (1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid can be compared with other similar compounds, such as:

    Naphtho[1,8-cd]isothiazole derivatives: These compounds share a similar core structure but differ in their functional groups and properties.

    Acetic acid derivatives: Compounds with acetic acid functional groups that exhibit different chemical behaviors and applications.

The uniqueness of (1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid lies in its specific structure and the presence of the 1,1-dioxido group, which imparts distinct chemical and biological properties .

Biological Activity

(1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid, with the CAS number 857041-85-1, is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid is C12H9NO4SC_{12}H_{9}NO_{4}S, with a molecular weight of 263.27 g/mol. The structure features a naphthalene core fused with an isothiazole ring, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. Below is a summary of the key findings:

Antimicrobial Activity

Research indicates that (1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid exhibits significant antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines exposed to inflammatory stimuli.

Anticancer Potential

Preliminary data suggest that (1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through caspase activation and modulation of cell cycle progression.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of (1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid:

Study Objective Findings
Study 1Evaluate antimicrobial activityShowed effective inhibition of Staphylococcus aureus at concentrations as low as 50 µg/mL.
Study 2Investigate anti-inflammatory effectsReduced IL-6 levels by 35% in LPS-stimulated macrophages.
Study 3Assess anticancer propertiesInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 20 µM.

The mechanisms by which (1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Cell Membrane Disruption : The compound may interact with microbial membranes leading to increased permeability.
  • Cytokine Modulation : It appears to inhibit signaling pathways involved in inflammation.
  • Apoptotic Pathways : Activation of caspases and alteration of Bcl-2 family proteins suggest a role in programmed cell death.

Q & A

Q. What are the standard synthetic routes for (1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid, and how do they compare in efficiency?

The compound is typically synthesized via alkylation of sodium saccharin (1,1,3-trioxo-1,3-dihydrobenzo[d]isothiazole) with haloacetic acid derivatives. Microwave-assisted methods significantly improve reaction efficiency: yields increase from 30% (conventional reflux) to 69% under microwave irradiation due to rapid and uniform heating . Halo esters (e.g., ethyl bromoacetate) are preferred over haloacids, as the latter form acid-base equilibria under microwaves, reducing yields . Post-synthesis, esters can be hydrolyzed to the carboxylic acid without degrading the benzisothiazole core .

Q. What spectroscopic techniques are recommended for structural characterization, and what key data should researchers prioritize?

  • 13C-NMR : Critical for confirming the benzisothiazole ring and acetic acid moiety. Key signals include the carbonyl carbon at ~169 ppm and the sulfone carbons at 136–139 ppm .
  • Mass spectrometry (ESI+) : The molecular ion peak at m/z 242 (M + 1) confirms the molecular formula .
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry or bonding, as demonstrated for structurally related benzisothiazolones .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step when synthesizing this compound?

Low yields often stem from competing side reactions. Strategies include:

  • Substrate selection : Use halo esters (e.g., ethyl bromoacetate) instead of haloacids. Esters achieve 83–86% yields under microwaves and can be hydrolyzed to the acid post-synthesis .
  • Reaction monitoring : Employ TLC or HPLC to detect intermediates like ω-(1,1,3-trioxo-benzisothiazol-2-yl) alkanenitriles, which may require optimization of reaction time .
  • Acid-base control : Add buffering agents (e.g., NaHCO₃) to suppress deprotonation of haloacids under microwave conditions .

Q. What methodologies are suitable for analyzing the compound’s inhibitory activity against enzymes like aldose reductase?

  • Enzyme kinetics assays : Measure IC₅₀ values using spectrophotometric detection of NADPH oxidation rates. The compound’s sulfone group may interact with the enzyme’s active site, similar to related benzisothiazolones .
  • Molecular docking : Compare binding affinities of the parent compound and its esters (e.g., methyl ester derivatives) to identify critical interactions .
  • In vitro models : Use lens epithelial cell cultures to assess mitigation of hyperglycemia-induced oxidative stress, a hallmark of aldose reductase involvement .

Q. How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. enzyme inhibition)?

Discrepancies may arise from:

  • Structural analogs : Minor substitutions (e.g., methyl vs. ethyl esters) can shift activity profiles. Verify the exact structure using 13C-NMR and X-ray data .
  • Purity issues : Impurities from incomplete hydrolysis (e.g., residual esters) can skew bioassay results. Purify via recrystallization (MeOH/Et₂O) and validate with HPLC .
  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or microbial strains may explain variability. Standardize protocols using CLSI guidelines .

Data Analysis & Experimental Design

Q. How can researchers validate crystallographic data for this compound, and what software is recommended?

  • SHELX suite : Use SHELXL for structure refinement and SHELXS/SHELXD for solving phases. The software’s robustness with high-resolution or twinned data makes it ideal for benzisothiazolone derivatives .
  • Validation metrics : Check R-factor (< 5%), bond length deviations (±0.02 Å), and electron density maps for omitted regions .

Q. What strategies mitigate discrepancies between computational and experimental spectral data?

  • Conformational analysis : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model rotational isomers of the acetic acid side chain, which may alter NMR chemical shifts .
  • Solvent effects : Simulate spectra in explicit solvent (e.g., CD₃OD) rather than gas phase to match experimental conditions .

Methodological Challenges

Q. How can the compound’s stability in biological assays be improved?

  • Prodrug design : Synthesize methyl or ethyl esters to enhance membrane permeability, then hydrolyze in situ. The methyl ester derivative has been used successfully in ring-expansion reactions .
  • Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis of the sulfone group .

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